molecular formula C12H15N3OS B5651178 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE

Cat. No.: B5651178
M. Wt: 249.33 g/mol
InChI Key: HAKHHWLDLPYERB-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE is a chemical compound with a complex structure that includes a benzodiazole ring and a sulfanyl group

Preparation Methods

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of thiols .

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other benzodiazole derivatives, 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific structural features, such as the presence of the sulfanyl group and the acetamide moiety. Similar compounds include:

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8(2)13-11(16)7-17-12-14-9-5-3-4-6-10(9)15-12/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHHWLDLPYERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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